molecular formula C16H21NO B2749452 N-[2-(2-Phenylethyl)cyclopentyl]prop-2-enamide CAS No. 2411265-51-3

N-[2-(2-Phenylethyl)cyclopentyl]prop-2-enamide

Cat. No.: B2749452
CAS No.: 2411265-51-3
M. Wt: 243.35
InChI Key: UENRUMDWVWKEJI-UHFFFAOYSA-N
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Description

N-[2-(2-Phenylethyl)cyclopentyl]prop-2-enamide is a synthetic compound with a complex structure that includes a cyclopentyl ring and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Phenylethyl)cyclopentyl]prop-2-enamide typically involves multiple steps, starting with the preparation of the cyclopentyl and phenylethyl intermediates. The key steps include:

    Formation of the Cyclopentyl Intermediate: This involves the cyclization of a suitable precursor to form the cyclopentyl ring.

    Attachment of the Phenylethyl Group: The phenylethyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Prop-2-enamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Phenylethyl)cyclopentyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(2-Phenylethyl)cyclopentyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-Phenylethyl)cyclopentyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Acrylfentanyl: A potent opioid analgesic with a similar structure but different pharmacological properties.

    (2E)-3-phenyl-N-(2-phenylethyl)prop-2-enamide: Another compound with a similar backbone but different functional groups.

Uniqueness

N-[2-(2-Phenylethyl)cyclopentyl]prop-2-enamide is unique due to its specific combination of a cyclopentyl ring and a phenylethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

N-[2-(2-phenylethyl)cyclopentyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c1-2-16(18)17-15-10-6-9-14(15)12-11-13-7-4-3-5-8-13/h2-5,7-8,14-15H,1,6,9-12H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENRUMDWVWKEJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCCC1CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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